8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione
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Overview
Description
8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-fluorobenzoic acid and acetic anhydride.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinazoline ring. This reaction is usually carried out in the presence of a catalyst, such as polyphosphoric acid, under reflux conditions.
Oxidation: The final step involves the oxidation of the intermediate compound to form this compound. This can be done using oxidizing agents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: The synthesis is carried out in batch reactors with precise control over reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability. This method allows for better control over reaction parameters and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring or reduce specific functional groups.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives with modified ring structures.
Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the fluorine atom or other substituents.
Scientific Research Applications
8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activities. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Chemical Biology: Researchers use the compound to investigate biological pathways and molecular targets. It can serve as a probe to study enzyme interactions and cellular processes.
Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as organic semiconductors or fluorescent dyes.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules or as a building block for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting key biochemical processes.
Modulate Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: In cancer research, it may trigger programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family, lacking the fluorine and methyl substituents.
4-aminoquinazoline: A derivative with an amino group at the 4-position, used in various pharmaceutical applications.
6-fluoroquinazoline: A similar compound with a fluorine atom at the 6-position instead of the 8-position.
Uniqueness
8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione is unique due to:
Fluorine Substitution: The presence of a fluorine atom at the 8-position enhances its chemical stability and biological activity.
Methyl Group: The methyl group at the 3-position can influence the compound’s reactivity and interaction with molecular targets.
Biological Activity: The specific combination of substituents may confer unique biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-fluoro-3-methyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8(13)5-3-2-4-6(10)7(5)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLGUERABLZNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)F)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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